
NNZ 2591
Vue d'ensemble
Description
Il s'agit d'un médicament expérimental développé pour le traitement des troubles neurodéveloppementaux tels que le syndrome d'Angelman, le syndrome de Phelan-McDermid, le syndrome de Pitt Hopkins et le syndrome de Prader-Willi . Le composé a montré un potentiel prometteur dans les études précliniques pour améliorer les fonctions cognitives et motrices, réduire l'anxiété et prévenir les crises .
Méthodes De Préparation
NNZ-2591 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle de diketopiperazine. La voie de synthèse implique généralement la cyclisation de dérivés de glycine et de proline dans des conditions de réaction spécifiques. Les méthodes de production industrielle pour NNZ-2591 ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
NNZ-2591 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : NNZ-2591 peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution.
Applications de la recherche scientifique
NNZ-2591 a une large gamme d'applications de recherche scientifique :
Chimie : Le composé est utilisé dans des études impliquant la synthèse et la caractérisation de peptides cycliques.
Biologie : NNZ-2591 est étudié pour ses effets sur les voies de signalisation cellulaire et les processus de développement neuronal.
Médecine : Le composé est étudié comme traitement potentiel des troubles neurodéveloppementaux. .
Mécanisme d'action
NNZ-2591 exerce ses effets en modulant les niveaux de facteur de croissance analogue à l'insuline 1 (IGF-1) dans le cerveau. L'IGF-1 est une hormone qui joue un rôle crucial dans le développement du cerveau et la réponse aux pathologies. NNZ-2591 est un analogue synthétique de la glycine-proline cyclique, un produit de dégradation de l'IGF-1. Le composé contribue à réguler la biodisponibilité de l'IGF-1, facilitant ainsi le développement du cerveau et le fonctionnement normal via diverses voies de signalisation .
Applications De Recherche Scientifique
Cognitive Impairment and Neurodevelopmental Disorders
NNZ-2591 has demonstrated efficacy in several neurodevelopmental disorders, including:
- Angelman Syndrome : In a Phase 2 clinical trial, NNZ-2591 showed statistically significant improvements in communication, behavior, cognition, and motor abilities among children with Angelman syndrome. Clinician assessments revealed a mean Clinical Global Impression of Improvement score of 3.0, indicating meaningful clinical benefits .
- Pitt-Hopkins Syndrome : Similar positive outcomes were observed in trials targeting Pitt-Hopkins syndrome. The treatment restored behavioral deficits in a mouse model and showed promise in human trials .
- Phelan-McDermid Syndrome : NNZ-2591 has also been tested in children with Phelan-McDermid syndrome, where it significantly improved multiple efficacy measures over a treatment period .
Traumatic Brain Injury
Preclinical studies have indicated that NNZ-2591 can mitigate effects associated with traumatic brain injury (TBI). Its neuroprotective properties contribute to recovery processes following injury, suggesting potential therapeutic applications for TBI patients .
Multiple Sclerosis
In models of multiple sclerosis (MS), NNZ-2591 exhibited encouraging results by addressing both cognitive impairment and motor function deficits associated with the disease. The compound's ability to normalize synaptic activity may play a critical role in managing MS symptoms .
Preclinical Studies
Numerous preclinical studies have reinforced the therapeutic potential of NNZ-2591:
- Animal Models : Research involving genetically modified mice has shown that NNZ-2591 can restore normal motor function and cognitive abilities while reducing anxiety levels. This was particularly evident in models simulating Angelman syndrome, where treatment led to significant improvements across various behavioral tests .
- Mechanistic Insights : Studies have elucidated the compound's ability to enhance synaptic plasticity through activation of the PI3K-AKT-mTOR and Ras-MAPK-ERK pathways, which are vital for neuronal health and function .
Safety Profile
The safety of NNZ-2591 has been evaluated through multiple clinical trials:
- Phase 1 Trials : Initial trials indicated that NNZ-2591 was well tolerated at all tested doses with no serious adverse events reported. All mild adverse events resolved during the study period .
Summary of Findings
The following table summarizes key findings from various studies on NNZ-2591:
Mécanisme D'action
NNZ-2591 exerts its effects by modulating the levels of insulin-like growth factor 1 (IGF-1) in the brain. IGF-1 is a hormone that plays a crucial role in brain development and response to pathologies. NNZ-2591 is a synthetic analog of cyclic glycine-proline, a breakdown product of IGF-1. The compound helps regulate the bioavailability of IGF-1, thereby facilitating brain development and normal functioning through various signaling pathways .
Comparaison Avec Des Composés Similaires
NNZ-2591 est chimiquement similaire à la glycine-proline cyclique, une petite protéine présente naturellement dans le cerveau. D'autres composés similaires incluent :
Activité Biologique
NNZ-2591 is a neurotrophic compound developed by Neuren Pharmaceuticals, primarily aimed at treating neurodevelopmental disorders such as Angelman syndrome, Phelan-McDermid syndrome (PMS), and Pitt-Hopkins syndrome. This article delves into the biological activity of NNZ-2591, highlighting its mechanisms of action, efficacy in clinical trials, and preclinical studies, supported by relevant data tables and findings.
NNZ-2591 is an analogue of cyclic glycine proline (cGP), a naturally occurring peptide in the brain that plays a crucial role in neuronal development and synaptic plasticity. The compound is designed to enhance neuroprotection, promote synaptic connectivity, and improve cognitive functions by restoring normal signaling between neurons. Its mechanism involves:
- Neuroprotective Effects : NNZ-2591 has been shown to protect against neuronal damage and promote cell survival.
- Memory Enhancement : The compound facilitates memory formation and retrieval, which is particularly beneficial in conditions characterized by cognitive deficits.
- Seizure Reduction : In preclinical models, NNZ-2591 has effectively eliminated seizure activity associated with various neurological disorders.
Angelman Syndrome
A Phase 2 clinical trial evaluated NNZ-2591's efficacy in children with Angelman syndrome. Key findings include:
Measure | Baseline Score | Post-Treatment Score | Statistical Significance |
---|---|---|---|
Clinical Global Impression of Improvement (CGI-I) | 3.0 | 2.8 | p=0.0010 |
Caregiver Overall Impression of Change (CIC) | 3.2 | 2.6 | p=0.0273 |
- Results : Statistically significant improvements were observed in communication, behavior, cognition, and motor abilities after 13 weeks of treatment .
Phelan-McDermid Syndrome
In December 2023, results from a Phase 2 trial for PMS indicated significant improvements across multiple efficacy measures:
Measure | Improvement Observed |
---|---|
Clinician Assessment | Significant |
Caregiver Assessment | Significant |
- : The trial demonstrated that NNZ-2591 positively impacted core symptoms of PMS, including intellectual disability and motor delays .
Pitt-Hopkins Syndrome
The recent Phase 2 trial for Pitt-Hopkins syndrome also yielded promising results:
Safety Parameter | Outcome |
---|---|
Treatment Emergent Adverse Events (TEAEs) | Mild to moderate |
Serious TEAEs | None reported |
- Efficacy Results : Improvements were noted across various behavioral assessments, reinforcing the compound's potential in treating multiple neurodevelopmental disorders .
Preclinical Studies
Preclinical research has provided insights into the biological activity of NNZ-2591 using animal models:
- Mouse Models of Angelman Syndrome :
- Phelan-McDermid Syndrome Models :
- Parkinson’s Disease Models :
Propriétés
Key on ui mechanism of action |
Insulin-like growth factor 1 (IGF-1) is a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies. It is broken down into two separate molecules in the brain, both of which have synthetic analogues in development. [Glypromate], or GPE, comprises the last three peptides of IGF-1 and acts on glial cells, in contrast to its parent compound which tends to act on neurons - a synthetic analogue, [trofinetide], is currently under development by Neuren Pharmaceuticals for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome. Glypromate is further cleaved into cyclic glycine-proline (cGP), which serves a number of diverse roles including the regulation of IGF-1 bioavailability, and of which NNZ-2591 is a synthetic analogue. While the specific actions of NNZ-2591 will likely become clearer following clinical trials, IGF-1 and its derivatives are known to facilitate brain development and normal functioning by regulating responses to disease, stress, injury through a number of signaling pathways. For this reason, any therapeutic benefit observed with NNZ-2591 is likely to be the result of many diverse effects rather than action on a specific target. |
---|---|
Numéro CAS |
847952-38-9 |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1 |
Clé InChI |
WVKCGUOWPZAROG-JTQLQIEISA-N |
SMILES |
C=CCC12CCCN1C(=O)CNC2=O |
SMILES isomérique |
C=CC[C@@]12CCCN1C(=O)CNC2=O |
SMILES canonique |
C=CCC12CCCN1C(=O)CNC2=O |
Key on ui other cas no. |
847952-38-9 |
Synonymes |
cyclo-L-glycyl-L-2-allylproline NNZ-2591 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.